5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole
Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a pyrazole ring substituted with a dioxaborinane moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the dioxaborinane moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The boron atom in the dioxaborinane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, which can modulate their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine
Comparison: Compared to its analogs, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-9(2)6-13-10(14-7-9)8-4-5-11-12(8)3/h4-5H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNJJRONITJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=NN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657236 | |
Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044851-76-4 | |
Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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